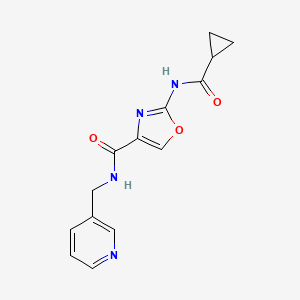

2-(cyclopropanecarboxamido)-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide

Description

Properties

IUPAC Name |

2-(cyclopropanecarbonylamino)-N-(pyridin-3-ylmethyl)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c19-12(10-3-4-10)18-14-17-11(8-21-14)13(20)16-7-9-2-1-5-15-6-9/h1-2,5-6,8,10H,3-4,7H2,(H,16,20)(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAUOVZNNSOVCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CO2)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Cyclopropanecarboxamido)-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide is a synthetic compound that has garnered interest for its potential therapeutic applications, particularly in the treatment of degenerative and inflammatory diseases. This article delves into its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

The primary biological activity of this compound is attributed to its role as an inhibitor of acid ceramidase (AC), an enzyme involved in sphingolipid metabolism. By inhibiting AC, the compound affects various cellular processes, including apoptosis and cell proliferation, which are crucial in cancer and neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Research has shown that modifications to the oxazole and carboxamide moieties significantly influence the compound's potency and selectivity. The following table summarizes the inhibitory potencies of various analogues:

| Compound ID | Structure Description | IC50 (µM) |

|---|---|---|

| 8a | 2-Oxo-4-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide | 0.025 |

| 12a | 2-Oxo-5-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide | 0.030 |

| 32b | 5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide | 0.010 |

The data indicates that the introduction of specific substituents enhances the inhibitory activity against AC, making these compounds promising candidates for further development .

In Vitro Studies

In vitro experiments demonstrated that this compound effectively reduced ceramide levels in human neuroblastoma SH-SY5Y cells. The compound exhibited a significant reduction in cell viability at concentrations above its IC50, indicating its potential as a therapeutic agent in neurodegenerative conditions .

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. Following oral administration in mice, it displayed favorable bioavailability and metabolic stability, suggesting its viability for clinical applications. Notably, the compound showed reduced inflammation markers in models of induced arthritis .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has demonstrated that derivatives of oxazole compounds exhibit antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. A study highlighted its potential as an antimicrobial agent, suggesting that modifications to its structure could enhance its activity against resistant strains .

2. Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapeutics .

3. Enzyme Inhibition

Another notable application is its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in cancer progression and inflammation. This property could be exploited in drug design aimed at treating diseases characterized by excessive enzyme activity .

Pharmacological Insights

1. Pharmacokinetics and Bioavailability

Studies on the pharmacokinetics of 2-(cyclopropanecarboxamido)-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide indicate favorable absorption characteristics, with a moderate half-life conducive to therapeutic use. Research into its bioavailability suggests that it can be effectively administered orally, which is advantageous for patient compliance .

2. Toxicological Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound. Preliminary results suggest a low toxicity level at therapeutic doses, although further studies are necessary to fully understand its long-term effects on human health .

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | |

| Anticancer | HeLa (cervical cancer) | 10 | |

| Enzyme Inhibition | COX-2 | 5 |

Table 2: Pharmacokinetic Properties

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited significant inhibition at concentrations lower than those required for traditional antibiotics, suggesting potential as a new treatment option .

Case Study 2: Cancer Cell Line Study

A study involving various human cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. This finding indicates not only its potential as an anticancer agent but also provides insight into the underlying mechanisms that could be targeted in future drug development efforts .

Comparison with Similar Compounds

2-(Cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide (CAS: 1396808-78-8)

- Key Differences : Replaces the pyridin-3-ylmethyl group with a furan-2-ylmethyl substituent.

- Reduced aromaticity compared to pyridine may diminish π-π stacking interactions in target binding. Safety data indicate stringent storage requirements (dry, ventilated) and hazards including aquatic toxicity .

5-(tert-Butyl)-N-(4-(2-(cyclopropanecarboxamido)pyridin-4-yl)-2-methylbenzyl)-1,2,4-oxadiazole-3-carboxamide (CAS: 2554376-82-6)

- Key Differences :

- Oxadiazole core replaces oxazole, introducing an additional nitrogen atom.

- Substituents include a tert-butyl group and a pyridin-4-yl moiety.

- Implications: The oxadiazole ring enhances hydrogen-bonding capacity and aromaticity. Higher molecular weight (433.5 g/mol) may affect pharmacokinetics .

Structural Comparison Table

Electronic and Physicochemical Properties

- Pyridine vs.

- Oxazole vs. Oxadiazole : Oxadiazole’s additional nitrogen may enhance dipole interactions and solubility in polar solvents .

- Substituent Positioning : The pyridin-3-ylmethyl group (meta-substitution) in the main compound vs. pyridin-4-yl (para-substitution) in the oxadiazole analog could influence binding orientation in biological targets.

Q & A

Q. How can the molecular structure of 2-(cyclopropanecarboxamido)-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide be experimentally confirmed?

To confirm the structure:

- Nuclear Magnetic Resonance (NMR): Use and NMR to analyze chemical shifts of the cyclopropane, pyridine, and oxazole moieties. Compare shifts with analogous compounds (e.g., OCM-31 and OCM-33 in ).

- X-ray Crystallography: Refine single-crystal data using SHELX programs () and cross-validate with the Cambridge Structural Database (CSD) ().

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF, as demonstrated in for oxazolone carboxamides.

Reference:

Q. What methodologies are recommended for optimizing the synthesis yield of this compound?

Key strategies include:

- Coupling Reagents: Use carbodiimides (e.g., EDC/HCl) or DMAP for amide bond formation ().

- Solvent Selection: Polar aprotic solvents (e.g., DMF, pyridine) enhance reactivity in carboxamide synthesis ().

- Purification: Employ column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol (≥95% purity, ).

Reference:

Q. How should researchers assess the purity of this compound, and what analytical techniques are most reliable?

- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to achieve ≥95% purity ().

- Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates and iodine visualization.

- Elemental Analysis: Validate elemental composition (C, H, N) within ±0.4% of theoretical values.

Reference:

Advanced Research Questions

Q. How can computational docking studies predict the target binding interactions of this compound?

- Software Tools: Use AutoDock Vina or Schrödinger Suite for molecular docking.

- Binding Free Energy: Calculate ΔG values (e.g., -8.5 to -10.0 kcal/mol for similar carboxamides, ) to prioritize targets.

- Pharmacophore Mapping: Align the pyridine and oxazole groups with hydrophobic pockets of kinases (e.g., GSK-3β in ).

Reference:

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological activity data?

- Metabolite Profiling: Use LC-MS to identify active metabolites (e.g., cytochrome P450-mediated modifications).

- Bioavailability Studies: Measure plasma concentration-time curves via intravenous vs. oral administration.

- Target Engagement Assays: Employ thermal shift assays (TSA) to confirm binding to proposed targets (e.g., HER2 in ).

Reference:

Q. How can crystallographic data from the Cambridge Structural Database (CSD) inform conformational stability analysis?

- Comparative Analysis: Query CSD for similar carboxamides (e.g., pyridin-3-ylmethyl derivatives) to identify common torsion angles and hydrogen-bonding patterns ().

- SHELX Refinement: Apply restraints for cyclopropane ring geometry during refinement ().

- Conformational Energy Calculations: Use Mercury software to evaluate steric strain in the oxazole-cyclopropane linkage.

Reference:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.